molecular formula C5H4ClN5 B2922569 8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine CAS No. 1314874-80-0

8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Cat. No.: B2922569
CAS No.: 1314874-80-0
M. Wt: 169.57
InChI Key: AKEJQBRNKKIWIQ-UHFFFAOYSA-N
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Description

Introduction and Background

Historical Context of Triazolopyrazine Research

The investigation of triazolopyrazines dates to the late 20th century when researchers recognized their potential as bioisosteres for purine nucleotides. Early studies focused on triazolo[4,3-a]pyrazines due to their structural similarity to adenosine, enabling modulation of nucleotide-binding proteins. The discovery in the 2010s that certain triazolopyrazine derivatives exhibited sub-micromolar antimalarial activity against Plasmodium falciparum spurred renewed interest in this heterocyclic system. A pivotal advancement occurred through the Open Source Malaria (OSM) consortium’s Series 4 project, which identified the 8-chloro-triazolo[1,5-a]pyrazin-2-amine scaffold as a lead structure with potent ATPase inhibition properties.

Significance in Heterocyclic Chemistry

This compound’s significance arises from three key features:

  • Electron-deficient aromatic system : The fused triazole-pyrazine ring creates a π-deficient core that facilitates nucleophilic aromatic substitution at the C-5 and C-8 positions, enabling diverse derivatization.
  • Hydrogen-bonding capacity : The exocyclic amine at C-2 and N-1 nitrogen participate in directional hydrogen bonds, mimicking biological nucleobase interactions.
  • Chlorine substituent effects : The C-8 chlorine atom induces both electronic (ring deactivation) and steric effects that guide regioselective functionalization while enhancing metabolic stability through reduced oxidative metabolism.

These properties make the scaffold particularly valuable for designing kinase inhibitors, as demonstrated by its application in c-Met/VEGFR-2 targeted therapies.

Evolution of Triazolo[1,5-a]pyrazine Research

Synthetic methodologies for this scaffold have evolved through three generations:

First-generation (2000–2015) : Classical cyclocondensation approaches using 2-aminopyrazines with nitrous acid or triazole precursors, yielding limited substitution patterns.

Second-generation (2016–2020) : Transition metal-catalyzed cross-coupling reactions enabling C-H functionalization at C-5 and C-7 positions, as exemplified by Suzuki-Miyaura arylations.

Third-generation (2021–present) : Photoredox-mediated late-stage functionalization (LSF) techniques allowing radical-based methylations and difluoroethylations under mild conditions. A recent study achieved 37% yield for the photoredox methylation of 8-chloro-triazolo[1,5-a]pyrazin-2-amine using blue LED irradiation and an iridium photocatalyst.

Current Research Landscape and Relevance

Contemporary research focuses on three primary applications:

Antimalarial Development : The OSM consortium reported derivatives with IC~50~ values as low as 0.016 µM against P. falciparum 3D7 through inhibition of PfATP4, a critical parasite Na^+^/H^+^-ATPase. Structure-activity relationship (SAR) studies indicate that C-5 alkoxy substitutions enhance potency, while methylation at C-8 reduces activity.

Kinase Inhibition : Modifications at the C-2 amine position have yielded potent c-Met inhibitors (IC~50~ = 1.7 nM) by optimizing interactions with the kinase’s hinge region. Key derivatives demonstrate dual c-Met/VEGFR-2 inhibition, showing promise for antiangiogenic cancer therapies.

Materials Science : The compound’s rigid planar structure and electron-deficient nature facilitate its use in organic semiconductors. Thin-film transistors incorporating triazolopyrazine derivatives exhibit electron mobility up to 0.12 cm²/V·s.

Table 1. Key Physicochemical Properties of 8-Chloro-triazolo[1,5-a]pyrazin-2-amine
Property Value Method/Source
Molecular Formula C₅H₄ClN₅ High-resolution MS
Molecular Weight 169.57 g/mol Calculated
LogP 1.32 ± 0.15 HPLC determination
Aqueous Solubility (25°C) 8.9 mg/mL Shake-flask method
pKa (amine) 3.85 Potentiometric

Properties

IUPAC Name

8-chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5/c6-3-4-9-5(7)10-11(4)2-1-8-3/h1-2H,(H2,7,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEJQBRNKKIWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)N)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound in good-to-excellent yields .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (K2CO3).

    Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products: The major products formed depend on the specific reaction and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine Cl (C8), NH₂ (C2) C₅H₅ClN₅ 170.59 SNAr reactivity; pharmaceutical intermediate
6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine Br (C6), NH₂ (C2) C₅H₄BrN₅ 214.03 Higher steric hindrance at C6; potential halogen bonding
6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine Br (C6, C8) C₅H₂Br₂N₄ 291.91 Enhanced electrophilicity; dual SNAr sites
3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine Cl (C3, C8); fused [4,3-a] ring C₅H₂Cl₂N₄ 189.01 Distinct ring fusion; optimized synthesis (86% yield)
6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine Cl (C6), F (C8) C₆H₄ClFN₄ 186.57 Pyridine core; fluorine-enhanced bioavailability

Key Observations :

  • Halogen Position : The 8-chloro derivative exhibits higher reactivity in SNAr compared to 6-bromo analogs due to the electron-withdrawing effect of chlorine at the para position relative to the amine group .
  • Ring Fusion : Compounds like 3,8-dichloro-[1,2,4]triazolo[4,3-a]pyrazine (fused at [4,3-a]) show distinct electronic properties compared to the [1,5-a] fused core, impacting their synthetic pathways and reactivity .
  • Fluorine Substitution : The 8-fluoro analog (C6H₄ClFN₄) demonstrates improved metabolic stability, a trait valuable in drug design .
Nucleophilic Aromatic Substitution (SNAr)

8-Chloro-[1,2,4]triazolo[1,5-a]pyrazine serves as a key substrate in SNAr reactions. Table 3 from highlights its reactivity with diverse amines under green conditions (PEG400, 120°C, 5 min), achieving yields of 73–99% . For example:

  • Reaction with phenethylamine yields N-phenethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine (87% yield) .
  • Comparatively, 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine requires harsher conditions (longer reaction times) for similar transformations, emphasizing the superior leaving-group ability of chlorine in the 8-position .
Cyclization and Chlorination

The synthesis of 3,8-dichloro-[1,2,4]triazolo[4,3-a]pyrazine involves a four-step process (substitution, acylation, cyclization, chlorination) with optimized yields (86%) and mild temperatures . In contrast, brominated analogs (e.g., 6-bromo derivatives) often require specialized catalysts for efficient cyclization .

Biological Activity

8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine (CAS No. 1314874-80-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including antimicrobial, anticancer, and other pharmacological properties.

  • Molecular Formula : C5_5H4_4ClN5_5
  • Molecular Weight : 169.57 g/mol
  • IUPAC Name : this compound
  • Purity : Typically >95% in commercial preparations

Antimicrobial Activity

Research has indicated that derivatives of triazolo-pyrazine compounds exhibit significant antimicrobial properties. A study demonstrated that this compound showed promising activity against various bacterial strains. The compound was screened alongside related structures for their efficacy against Gram-positive and Gram-negative bacteria.

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

These results suggest that the compound possesses notable antibacterial activity, particularly against Staphylococcus aureus.

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. In vitro assays conducted by the National Cancer Institute (NCI) revealed that the compound exhibited cytotoxic effects against a panel of tumor cell lines.

Case Study: NCI Screening

In a comprehensive screening of over 60 cancer cell lines:

  • The compound showed selective cytotoxicity towards leukemia and breast cancer cell lines.
  • Notably, it exhibited a log GI(50) value of -6.5 against the MCF-7 breast cancer cell line.

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit key enzymes involved in cellular proliferation and survival pathways. Further research is needed to elucidate these mechanisms fully.

Other Biological Activities

In addition to its antimicrobial and anticancer properties, there are indications that this compound may also possess:

  • Antioxidant Activity : Some derivatives have shown potential in scavenging free radicals.
  • Cytoprotective Effects : In cellular models of oxidative stress, certain derivatives were able to protect cells from damage.

Q & A

Q. What are the primary synthetic routes for 8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine?

The compound is synthesized via a one-pot method starting from 4-chloropyridin-2-amine. Key steps include:

  • Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate.
  • Cyclization using hydroxylamine hydrochloride and trifluoroacetic acid anhydride (TFAA) to yield the triazolopyridine core.
  • Final amination at the 2-position under basic conditions . Recrystallization from methanol is used to obtain high-purity crystals suitable for crystallographic analysis .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the chlorine atom at the 8-position and the amine at the 2-position.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C5_5H4_4ClN5_5) and molecular weight (169.58 g/mol) .
  • X-ray Crystallography : Crystallographic data confirm the planar triazolopyrazine ring system and bond angles .

Q. What are the common functionalization strategies for this compound?

The molecule offers two reactive sites:

  • Nucleophilic Aromatic Substitution : The 8-chloro group can be replaced with amines, alkoxides, or thiols to introduce diverse substituents .
  • Amine Modification : The 2-amine can undergo acylation or alkylation to enhance solubility or bioactivity .

Q. What solvents and conditions are optimal for its solubility and stability?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). Stability tests indicate:

  • Degradation above 573 K (melting point) .
  • Sensitivity to strong acids/bases due to the triazole ring’s susceptibility to hydrolysis. Storage under inert atmosphere at –20°C is recommended .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., DFT) predict electronic properties, nucleophilic/electrophilic regions, and binding affinities. For example:

  • Frontier Molecular Orbital (FMO) analysis identifies reactive sites for targeted modifications .
  • Molecular docking with adenosine receptors (A1_{1}/A2A_{2A}) optimizes substituent geometry for high-affinity interactions . Integration of computational and experimental data accelerates lead optimization .

Q. What challenges arise in resolving crystallographic data for triazolopyrazine derivatives?

Key challenges include:

  • Crystal Packing : Bulky substituents (e.g., trifluoromethyl groups) disrupt planar stacking, requiring slow evaporation techniques for crystal growth .
  • Disorder in the Triazole Ring : High-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) mitigate thermal motion artifacts .

Q. How can contradictory reactivity data in nucleophilic substitution reactions be resolved?

Discrepancies in reaction yields may stem from:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SNAr mechanisms, while protic solvents (e.g., ethanol) promote side reactions .
  • Catalytic Additives : Copper(I) iodide or Pd catalysts enhance regioselectivity in cross-coupling reactions . Systematic kinetic studies under varying conditions (temperature, pH) clarify mechanistic pathways .

Q. What strategies optimize the heterocyclic core for enzymatic inhibition (e.g., kinase targets)?

Structure-activity relationship (SAR) studies highlight:

  • Electron-Withdrawing Groups : The 8-chloro atom enhances π-stacking with kinase ATP-binding pockets .
  • Ring Expansion : Fusion with pyrimidine (e.g., pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine) improves selectivity for HER2 kinases .
  • Bioisosteric Replacement : Substituting chlorine with bioisosteres (e.g., CF3_3) balances lipophilicity and metabolic stability .

Methodological Tables

Table 1. Key Synthetic Intermediates and Conditions

IntermediateReagents/ConditionsYield (%)Reference
N-hydroxy-formimidamideDMF-DMA, 80°C, 4 hr85
Triazolopyrazine coreTFAA, rt, 12 hr72
Final amine product4-amino-2-methylphenol, K2_2CO3_368

Table 2. Computational Parameters for Reactivity Prediction

ParameterValue (DFT/B3LYP/6-31G**)Relevance
HOMO-LUMO Gap4.8 eVPredicts electrophilic sites
Mulliken Charge (N-2)–0.45Guides nucleophilic attack
Polar Surface Area65 ŲEstimates membrane permeability

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